molecular formula C20H24O3 B1207328 Cannabistilbene I CAS No. 91925-76-7

Cannabistilbene I

Cat. No.: B1207328
CAS No.: 91925-76-7
M. Wt: 312.4 g/mol
InChI Key: PPIQDICARGCSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabistilbene I is a naturally occurring stilbene derivative found in the Cannabis sativa plant. Stilbenes are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabistilbene I can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthesis involves the formation of the stilbene backbone followed by the introduction of hydroxyl, methoxy, and prenyl groups. The key steps include:

    Formation of the Stilbene Backbone: This can be achieved through a Wittig reaction or a Heck coupling reaction.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.

    Methoxylation: The methoxy group can be introduced using methyl iodide in the presence of a base like potassium carbonate.

    Prenylation: The prenyl group can be added using prenyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from Cannabis sativa plants. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to isolate and identify the compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into dihydrostilbene derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions can introduce various functional groups into the stilbene backbone.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrostilbene derivatives.

    Substitution: Halogenated stilbenes.

Scientific Research Applications

Cannabistilbene I has been studied for its potential therapeutic applications due to its diverse biological activities:

Mechanism of Action

Cannabistilbene I exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Cannabistilbene I is unique among stilbenes due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its unique prenylated structure, which may contribute to its specific biological effects and potential therapeutic applications .

Properties

IUPAC Name

4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-14(2)4-8-17-10-15(7-9-20(17)22)5-6-16-11-18(21)13-19(12-16)23-3/h4,7,9-13,21-22H,5-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQDICARGCSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238791
Record name Cannabistilbene I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91925-76-7
Record name Cannabistilbene I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091925767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabistilbene I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABISTILBENE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37HLY2WCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabistilbene I
Reactant of Route 2
Reactant of Route 2
Cannabistilbene I
Reactant of Route 3
Cannabistilbene I
Reactant of Route 4
Cannabistilbene I
Reactant of Route 5
Cannabistilbene I
Reactant of Route 6
Cannabistilbene I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.